molecular formula C13H12ClNO2S B6536670 2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1058195-46-2

2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B6536670
CAS No.: 1058195-46-2
M. Wt: 281.76 g/mol
InChI Key: IDYJHTYGZRNFOT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy moiety linked to an acetamide core, which is further substituted with a thiophen-3-ylmethyl group.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-11-1-3-12(4-2-11)17-8-13(16)15-7-10-5-6-18-9-10/h1-6,9H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYJHTYGZRNFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable acylating agent to form 4-chlorophenoxyacetic acid.

    Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with thiophen-3-ylmethylamine under appropriate conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide with key analogs, focusing on structural features, synthetic approaches, and biological activities.

Pharmacological and Functional Insights

  • Anticancer Activity: Compound 7b (quinazolinone analog) exhibited significant activity against HCT-1, MCF-7, and PC-3 cancer cell lines (MTT assay) . Phenoxy acetamides with morpholine or piperidine substituents (e.g., 40 in ) showed enhanced potency, suggesting that electron-donating groups may improve efficacy .
  • Enzyme Modulation :

    • ISRIB-A5 () acts as a dimerizer and activator of eIF2B, a critical regulator of protein synthesis under stress conditions .
    • Derivatives with benzotriazole substituents (e.g., Compound 12 in ) targeted viral proteases, highlighting the role of heterocyclic moieties in enzyme inhibition .
  • Structural-Activity Relationships (SAR): Thiophene vs. Quinazolinone: Replacement of the thiophen-3-ylmethyl group with a quinazolinone core (as in 7b) enhanced anticancer activity but reduced solubility . Chlorophenoxy Positioning: Meta-substituted chlorophenoxy analogs (e.g., 15 in ) showed reduced activity compared to para-substituted derivatives, emphasizing the importance of substituent placement .

Key Research Findings and Limitations

  • Synthetic Challenges: High-yield synthesis (>80%) is achievable for simple phenoxy acetamides (e.g., ), but complex analogs (e.g., ISRIB-A5) require multi-step protocols with lower yields (e.g., 30% for 18d in ) .
  • Solubility and Bioavailability: Phenoxy acetamides with bulky substituents (e.g., quinazolinones) often face solubility issues, limiting their therapeutic applicability .

Biological Activity

2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenoxy group substituted with a chlorine atom and a thiophenyl moiety. Its chemical structure can be represented as:

C12H12ClNO2S\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}\text{O}_{2}\text{S}

This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide through various mechanisms:

  • Cytotoxicity : The compound exhibits selective cytotoxicity against cancer cell lines, particularly HepG2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values indicate strong potency:
    • HepG2 : IC50 = 1.43 µM
    • MCF-7 : IC50 = 10.51 µM
    This selectivity suggests that the compound may preferentially target malignant cells while sparing normal cells, as evidenced by a higher IC50 value in non-tumorigenic liver cells (THLE-2) at 36.27 µM .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. Notably, it significantly upregulates pro-apoptotic genes while downregulating anti-apoptotic genes, leading to enhanced apoptotic activity .
  • Cell Cycle Arrest : It has been observed that 2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide causes cell cycle arrest at the G1/S phase, effectively halting proliferation in cancer cells .
  • Metastasis Inhibition : The compound also inhibits the migration and invasion of metastatic cancer cells by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor spread .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound demonstrates anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. This inhibition can lead to decreased production of pro-inflammatory mediators, suggesting potential utility in treating inflammatory diseases .

Pharmacological Studies

Pharmacological evaluations have further established the efficacy of 2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)acetamide:

  • In Vivo Studies : In animal models, treatment with this compound resulted in significant tumor weight reduction compared to control groups. Hematological analyses indicated improved blood parameters, including hemoglobin levels and white blood cell counts .
  • Histopathological Observations : Histopathological examinations revealed reduced tumor cell density and improved tissue architecture in treated animals, supporting the compound's therapeutic potential .

Summary of Biological Activities

The following table summarizes the biological activities and their respective IC50 values for different cell lines:

Activity TypeCell LineIC50 Value (µM)
CytotoxicityHepG21.43
MCF-710.51
THLE-236.27
Apoptosis InductionHepG2Significant
Cell Cycle ArrestG1/S PhaseYes
Metastasis InhibitionMMP-2 & MMP-9Inhibition

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